

Dipyanone vs. Fentanyl: Key Comparison Data

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Compound Focus: Dipyanone

CAS No.: 60996-94-3

Cat. No.: S13211319

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Feature	Dipyanone	Fentanyl
Chemical Class	Methadone-like analogue (non-fentanyl NSO) [1] [2]	4-anilidopiperidine [3]
Primary Target	μ -Opioid Receptor (MOR) Agonist [1] [2]	μ -Opioid Receptor (MOR) Agonist [3]
MOR Potency (EC ₅₀)	96.8 nM (Emax 106% vs. fentanyl) [1] [2]	Used as reference standard (100%) in assays [1]
DOR/KOR Activity	DOR EC ₅₀ : 1067 nM; KOR EC ₅₀ : 380.4 nM (weak agonist) [1]	Highly μ -selective, low affinity for δ - and κ -sites [3]
Metabolic Pathways	Pyrrolidine ring opening, hydroxylation, reduction, glucuronidation [1] [2]	Oxidative N-dealkylation to norfentanyl and phenylacetic acid [3]
Key Biomarkers	EMDPB, EMDPBA [1] [2]	Norfentanyl, phenylacetic acid [3]
Primary Health Risks	CNS depression, respiratory depression, abuse potential [1] [2]	CNS/respiratory depression, muscle rigidity, bradycardia [3]

Experimental Protocols and Methodologies

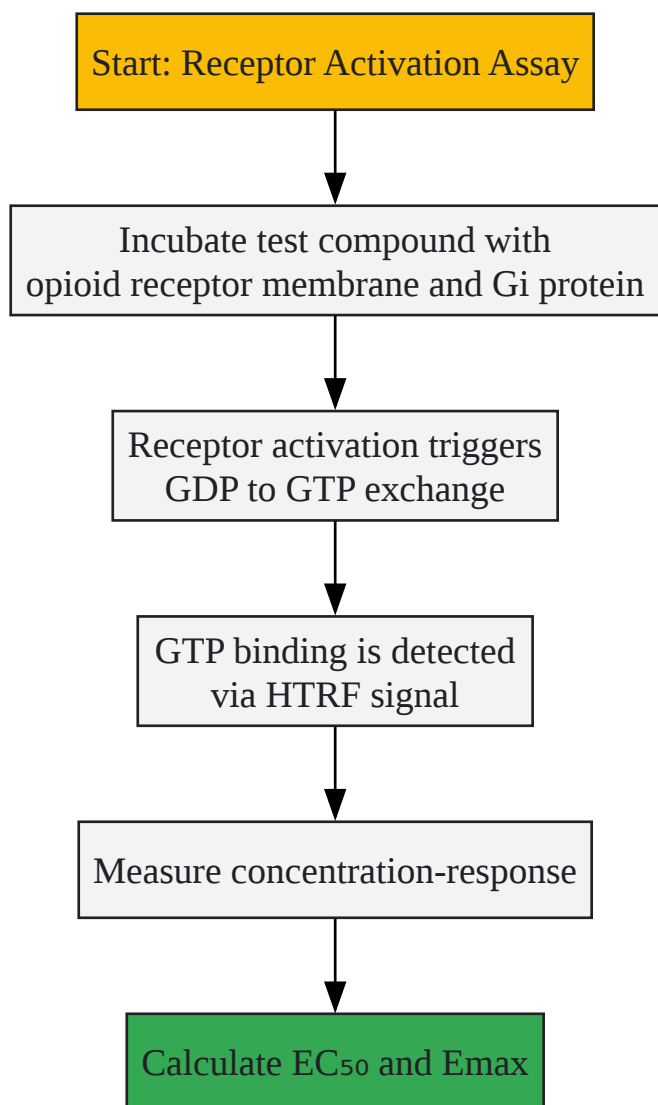
The data in the table above is derived from established experimental protocols. Here are the detailed methodologies for the key experiments cited.

Opioid Receptor Activation Assay

This protocol is used to determine a compound's potency (EC_{50}) and efficacy (E_{max}) at opioid receptors [1] [2].

- **Objective:** To evaluate a compound's activation of μ - (MOR), κ - (KOR), and δ - (DOR) opioid receptors.
- **Method:** A **homogeneous time-resolved fluorescence (HTRF)-based GTP Gi binding assay**.
- **Key Reagents:**
 - Human MOR, DOR, and KOR membrane preparations.
 - GTP Eu Cryptate reagent and GTP d2 antibody.
 - Reference agonists: Fentanyl (for MOR), SNC-80 (for DOR), U-50488 (for KOR).
 - Stimulation Buffer, GDP, $MgCl_2$.
- **Procedure:**
 - The test compound is incubated with the receptor membrane and the Gi protein in the presence of GDP.
 - Upon receptor activation, the Gi protein exchanges GDP for GTP.
 - The binding of GTP is measured via the HTRF energy transfer between the GTP Eu Cryptate and the d2 antibody.
 - The resulting signal is quantified to determine the level of receptor activation.
- **Data Analysis:** Concentration-response curves are generated to calculate the half-maximal effective concentration (EC_{50}) and the maximum effect (E_{max}), expressed as a percentage relative to a reference agonist.

The following diagram illustrates the logical workflow of this assay:



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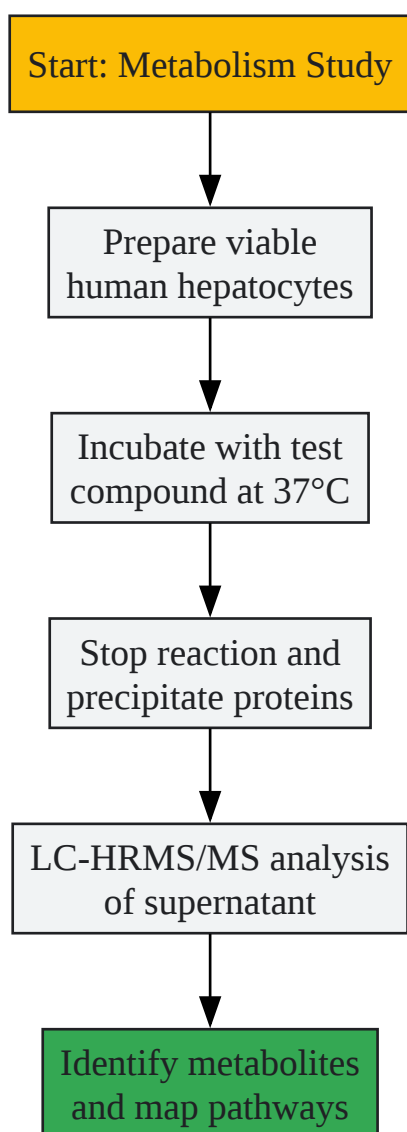
In Vitro Human Metabolism Study

This protocol is used to identify the metabolic pathways and specific biomarkers of a novel synthetic opioid [1] [2].

- **Objective:** To investigate the metabolic fate of a compound in humans using in vitro incubations.
- **Method:** Incubation with **pooled, cryopreserved human hepatocytes** and analysis by liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS).
- **Key Reagents:**
 - Test compound (e.g., **Dipyanone**).
 - Ten-donor-pooled cryopreserved human hepatocytes.

- William's Medium E (supplemented with HEPES and L-glutamine).
- Ice-cold acetonitrile (for reaction termination).
- **Procedure:**
 - Hepatocytes are thawed and viability is confirmed (e.g., via trypan blue exclusion).
 - A suspension of viable cells is mixed with the test compound in culture plates.
 - The plates are incubated at 37°C for a set period (e.g., 0 and 3 hours).
 - Reactions are stopped with ice-cold acetonitrile, and proteins are precipitated by centrifugation.
 - The supernatant is analyzed using LC-HRMS/MS to identify metabolite structures based on their mass transitions.
- **Data Analysis:** Metabolites are identified, and major metabolic pathways (e.g., oxidation, reduction, conjugation) are mapped. Specific, stable metabolites are proposed as biomarkers for consumption.

The workflow for this metabolic study is as follows:



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Research Implications

The data indicates that while both **Dipyanone** and Fentanyl are potent MOR agonists, they represent distinct pharmacological and chemical profiles with important implications:

- **Structural and Metabolic Differences:** As a methadone-like drug, **Dipyanone** has a different chemical scaffold and metabolic pathway compared to fentanyl's 4-anilidopiperidine structure [1] [3] [2]. The identified biomarkers **EMDPB** and **EMDPBA** are specific for detecting **Dipyanone** use and would not be present in fentanyl or methadone cases [1] [2].
- **Public Health and Regulation:** The emergence of non-fentanyl opioids like **Dipyanone** following the scheduling of fentanyl analogues highlights a shifting and diversifying illicit opioid market [1] [2]. This poses ongoing challenges for public health monitoring, forensic toxicology, and law enforcement.

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References

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